molecular formula C8H12F2O B13472376 1-(3,3-Difluorocyclohexyl)ethan-1-one CAS No. 1550967-56-0

1-(3,3-Difluorocyclohexyl)ethan-1-one

Cat. No.: B13472376
CAS No.: 1550967-56-0
M. Wt: 162.18 g/mol
InChI Key: PXIFFLQKVVOCKT-UHFFFAOYSA-N
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Description

1-(3,3-Difluorocyclohexyl)ethan-1-one is an organic compound characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms at the 3-position and an ethanone group at the 1-position

Preparation Methods

The synthesis of 1-(3,3-Difluorocyclohexyl)ethan-1-one typically involves the fluorination of cyclohexyl derivatives followed by the introduction of the ethanone group. One common synthetic route includes the following steps:

    Fluorination: Cyclohexane is subjected to fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the desired positions.

    Ketone Formation: The fluorinated cyclohexane is then oxidized to form the ethanone group. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3,3-Difluorocyclohexyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,3-Difluorocyclohexyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated structure makes it a valuable tool in studying enzyme interactions and metabolic pathways, as fluorine atoms can mimic hydrogen atoms while providing unique spectroscopic properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of novel therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants, where fluorinated compounds offer enhanced stability and performance.

Mechanism of Action

The mechanism of action of 1-(3,3-Difluorocyclohexyl)ethan-1-one involves its interaction with molecular targets through its fluorinated and ethanone functional groups. The fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, while the ethanone group can participate in nucleophilic addition or condensation reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(3,3-Difluorocyclohexyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(3,3-Difluorocyclobutyl)ethan-1-one: This compound has a smaller cyclobutyl ring, which affects its steric and electronic properties.

    1-(3,3-Difluorocyclopentyl)ethan-1-one: The cyclopentyl ring provides different conformational flexibility compared to the cyclohexyl ring.

    1-(3,3-Dimethylcyclohexyl)ethan-1-one: The presence of methyl groups instead of fluorine atoms results in different reactivity and interaction profiles.

The uniqueness of this compound lies in its specific fluorination pattern and the resulting chemical and biological properties.

Properties

CAS No.

1550967-56-0

Molecular Formula

C8H12F2O

Molecular Weight

162.18 g/mol

IUPAC Name

1-(3,3-difluorocyclohexyl)ethanone

InChI

InChI=1S/C8H12F2O/c1-6(11)7-3-2-4-8(9,10)5-7/h7H,2-5H2,1H3

InChI Key

PXIFFLQKVVOCKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCC(C1)(F)F

Origin of Product

United States

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